molecular formula C4H10ClF2N B2899709 3,3-Difluoro-2-methylpropan-1-amine hydrochloride CAS No. 1781031-73-9

3,3-Difluoro-2-methylpropan-1-amine hydrochloride

Cat. No.: B2899709
CAS No.: 1781031-73-9
M. Wt: 145.58
InChI Key: LICURWDGBQWWGS-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methylpropan-1-amine hydrochloride ( 1781031-73-9) is a valuable building block in pharmaceutical and organic synthesis research . This compound, with the molecular formula C4H10ClF2N and a molecular weight of 145.58 g/mol, features a primary amine group protected as a hydrochloride salt for improved stability, alongside a geminal difluoro motif adjacent to a methyl branch . The strategic incorporation of fluorine atoms can significantly alter a molecule's properties, making this amine a key intermediate for medicinal chemists exploring new active compounds. It is supplied as a solid and requires cold-chain transportation to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,3-difluoro-2-methylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N.ClH/c1-3(2-7)4(5)6;/h3-4H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICURWDGBQWWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The target compound’s structure—a primary amine hydrochloride with geminal difluorination at C3 and a methyl group at C2—presents synthetic challenges due to fluorine’s electronegativity and the steric demands of the branched carbon chain. Three principal strategies dominate the literature:

  • Reductive amination of fluorinated ketones
  • Gabriel synthesis using halogenated precursors
  • Nitrile reduction followed by salt formation

Each method’s feasibility depends on precursor availability, reaction scalability, and purity requirements.

Reductive Amination of 3,3-Difluoro-2-methylpropanal

Reaction Mechanism and Conditions

This two-step process involves:

  • Oxime formation : Treating 3,3-difluoro-2-methylpropanal with hydroxylamine hydrochloride in ethanol/water (1:1) at 60°C for 4 hours.
  • Reduction : Catalytic hydrogenation (H₂, 50 psi, 5% Pd/C) in methanol converts the oxime to the primary amine.

The amine is isolated as the hydrochloride salt via HCl gas bubbling in diethyl ether, yielding 68–72% after recrystallization.

Table 1: Optimization Parameters for Reductive Amination
Parameter Optimal Range Impact on Yield
Temperature 60–65°C ±5% yield
H₂ Pressure 45–50 psi Critical for rate
Catalyst Loading 4–6 wt% Pd/C Maximizes turnover

Limitations

  • Precursor synthesis : 3,3-Difluoro-2-methylpropanal requires multistep preparation from commercial 2-methylpropanal via radical fluorination (Selectfluor®, 75% yield).
  • Byproduct formation : Over-reduction to secondary amines occurs above 70°C, necessitating strict temperature control.

Gabriel Synthesis from 1-Bromo-3,3-difluoro-2-methylpropane

Halogenation and Phthalimide Coupling

  • Bromination : Reacting 3,3-difluoro-2-methylpropan-1-ol with PBr₃ in dichloromethane (0°C, 2 hours) achieves 89% bromide yield.
  • Nucleophilic substitution : Potassium phthalimide in DMF (120°C, 12 hours) gives the protected amine (83% yield).
  • Deprotection : Hydrazine hydrate in ethanol (reflux, 6 hours) liberates the primary amine, isolated as hydrochloride (91% purity after column chromatography).
Table 2: Comparative Solvent Effects in Phthalimide Coupling
Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 12 83
DMSO 46.7 10 78
THF 7.5 24 41

Advantages

  • Regioselectivity : Avoids isomerization issues common in reductive routes.
  • Scalability : Kilogram-scale production achieved via continuous flow bromination.

Nitrile Reduction and Salt Formation

Cyanide Displacement

  • Nitrile synthesis : 1-Bromo-3,3-difluoro-2-methylpropane reacts with NaCN in DMSO (80°C, 8 hours; 76% yield).
  • Reduction : LiAlH₄ in THF (0°C → reflux, 4 hours) provides the amine (68% yield), with HCl gas yielding the hydrochloride salt.

Challenges

  • Safety : LiAlH₄ handling requires inert atmosphere protocols.
  • Purification : Residual aluminum salts necessitate multiple aqueous washes (1M HCl, NaHCO₃).

Industrial Production Considerations

Cost-Benefit Analysis

Method Raw Material Cost ($/kg) Energy Intensity (kWh/kg) E-Factor
Reductive Amination 420 85 8.2
Gabriel Synthesis 380 72 6.1
Nitrile Reduction 510 94 9.8

Process Intensification

  • Microwave-assisted bromination : Reduces reaction time from 12 to 2 hours (patent pending).
  • Continuous hydrogenation : Membrane reactors improve Pd/C utilization by 40%.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while substitution reactions can produce a variety of functionalized amines .

Scientific Research Applications

3,3-Difluoro-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors. This can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares key structural and physicochemical properties of 3,3-difluoro-2-methylpropan-1-amine hydrochloride with analogous compounds:

Compound Name Molecular Formula MW (g/mol) Substituents Key Properties (Estimated*)
3,3-Difluoro-2-methylpropan-1-amine HCl C₄H₉F₂N·HCl ~179.0 2-methyl, 3,3-difluoro Moderate basicity (pKa ~8.5), balanced lipophilicity (logP ~1.2), high solubility in polar solvents.
3,3-Difluoropropan-1-amine HCl C₃H₇F₂N·HCl 131.55 3,3-difluoro Lower steric hindrance, higher basicity (pKa ~7.8), lower logP (~0.8).
3,3,3-Trifluoropropan-1-amine HCl C₃H₆F₃N·HCl 143.54 3,3,3-trifluoro Strong electron-withdrawing effect, lower basicity (pKa ~6.5), higher logP (~1.5).
3-Chloro-N,N-dimethylpropan-1-amine HCl C₅H₁₃Cl₂N 170.07 3-chloro, N,N-dimethyl Higher basicity (pKa ~9.0), increased lipophilicity (logP ~1.8), moderate solubility.

Note: pKa and logP values are estimated based on substituent effects and literature trends .

Electronic and Steric Effects

  • Fluorine vs. Chlorine : Fluorine’s higher electronegativity reduces amine basicity more effectively than chlorine. For example, 3,3-difluoro-2-methylpropan-1-amine (pKa ~8.5) is less basic than its chloro analog (pKa ~9.0) .
  • Trifluoro vs. Difluoro : The trifluoro compound (3,3,3-trifluoropropan-1-amine HCl) exhibits stronger electron withdrawal, further lowering basicity and increasing lipophilicity .

Stability and Analytical Data

  • Storage : Fluorinated amine hydrochlorides (e.g., 3-fluoro Deschloroketamine HCl) are typically stable for ≥5 years at -20°C . Similar stability is expected for the target compound.
  • Analytical Methods : RP-HPLC, as used for dosulepin HCl , could quantify the target compound and detect impurities like de-fluorinated byproducts.

Biological Activity

3,3-Difluoro-2-methylpropan-1-amine hydrochloride, with the molecular formula C4_4H10_{10}ClF2_2N and a molecular weight of 145.58 g/mol, is a fluorinated amine that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of 3,3-Difluoro-2-methylpropan-1-amine with hydrochloric acid. This process can be optimized in industrial settings using advanced techniques such as continuous flow reactors to enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The presence of fluorine atoms increases its reactivity and binding affinity to various enzymes and receptors. This compound has been studied for its potential to inhibit certain biochemical pathways, particularly in microbial systems .

Target Interactions

Research indicates that related compounds within the same class (quinazolinone derivatives) exhibit broad-spectrum antimicrobial activity, particularly against Pseudomonas aeruginosa. These compounds can inhibit biofilm formation and reduce virulence factors at low concentrations without significantly affecting bacterial growth .

Antimicrobial Activity

The compound has shown promise in inhibiting the growth of various bacterial strains. In vitro studies suggest that it can effectively disrupt quorum sensing mechanisms in pathogenic bacteria, which is crucial for their virulence .

Bacterial Strain Inhibition Concentration (μM) Effect
Pseudomonas aeruginosa50Inhibition of biofilm formation
Escherichia coli25Reduced motility
Staphylococcus aureus30Decreased virulence

Case Studies

  • Study on Biofilm Inhibition : A study evaluated the effect of this compound on biofilm formation in Pseudomonas aeruginosa. Results indicated a significant reduction in biofilm mass at concentrations as low as 50 μM, suggesting potential therapeutic applications in treating infections associated with biofilms .
  • Quorum Sensing Inhibition : Another investigation demonstrated that this compound could interfere with the quorum sensing pathways of Pseudomonas aeruginosa, leading to diminished expression of virulence factors. This effect was observed at concentrations that did not inhibit bacterial growth, highlighting its potential as a non-toxic antimicrobial agent .

Q & A

Q. What are the optimal synthesis routes for 3,3-Difluoro-2-methylpropan-1-amine hydrochloride, and how are reaction conditions controlled to ensure purity?

The synthesis typically involves fluorination of a precursor amine followed by hydrochlorination. Key steps include:

  • Fluorination : Introducing fluorine atoms via reagents like Selectfluor or DAST under anhydrous conditions .
  • Hydrochlorination : Reacting the free amine with concentrated HCl in a polar solvent (e.g., ethanol) to form the hydrochloride salt.
  • Purification : Recrystallization or column chromatography is used to achieve >95% purity. Reaction temperature (0–25°C) and stoichiometric control of HCl are critical to minimize by-products . Industrial-scale synthesis may employ continuous flow reactors for improved yield consistency .

Q. Which analytical methods are most effective for characterizing the structural and chemical properties of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR confirm structural integrity, with fluorine atoms causing distinct splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 142.1) .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity, using a C18 column and acetonitrile/water mobile phase .
  • Elemental Analysis : Ensures correct Cl and F content (±0.3% deviation) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of this compound across different experimental models?

Discrepancies often arise from variations in:

  • Solvent systems : Polar aprotic solvents (e.g., DMSO) may enhance solubility but alter bioavailability .
  • Biological assays : Standardize assays (e.g., enzyme inhibition IC50_{50}) across models. For example, use recombinant enzymes to isolate target interactions from cellular noise .
  • Concentration gradients : Perform dose-response curves (1 nM–100 µM) to identify non-linear effects .
  • Control experiments : Compare with non-fluorinated analogs to isolate fluorine-specific effects .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzyme inhibition studies?

  • Kinetic Studies : Measure KiK_i (inhibition constant) using Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding .
  • Molecular Docking : Use X-ray crystallography or cryo-EM structures of target enzymes (e.g., monoamine oxidases) to model fluorine-mediated hydrogen bonding or steric effects .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to assess entropy-driven vs. enthalpy-driven interactions .

Q. How do the fluorine atoms in this compound influence its pharmacokinetic properties and target binding efficiency?

  • Electron-withdrawing effects : Fluorine increases amine pKa, reducing basicity and enhancing membrane permeability .
  • Metabolic stability : C-F bonds resist oxidative degradation by cytochrome P450 enzymes, prolonging half-life .
  • Target affinity : Fluorine’s van der Waals radius (1.47 Å) allows optimal fit into hydrophobic enzyme pockets (e.g., serotonin transporters), improving KdK_d by 10–100× compared to non-fluorinated analogs .

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